molecular formula C16H18FNO2 B2384496 N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide CAS No. 2411258-06-3

N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide

Cat. No.: B2384496
CAS No.: 2411258-06-3
M. Wt: 275.323
InChI Key: RYDMICVKRJQEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide: is an organic compound that belongs to the class of amides This compound is characterized by the presence of a fluoropropyl group, a prop-2-ynoxyphenyl group, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide typically involves multiple steps:

  • Formation of the Prop-2-ynoxyphenyl Intermediate:

      Starting Material: 2-Bromophenol

      Reagent: Propargyl bromide

      Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone), reflux

      Reaction: 2-Bromophenol reacts with propargyl bromide to form 2-prop-2-ynoxyphenol.

  • Formation of the Fluoropropyl Intermediate:

      Starting Material: 3-Bromopropylamine

      Reagent: Potassium fluoride

      Conditions: Solvent (e.g., acetonitrile), reflux

      Reaction: 3-Bromopropylamine reacts with potassium fluoride to form 3-fluoropropylamine.

  • Formation of the Final Compound:

      Starting Materials: 2-Prop-2-ynoxyphenol, 3-Fluoropropylamine, Acryloyl chloride

      Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), low temperature

      Reaction: 2-Prop-2-ynoxyphenol is first reacted with acryloyl chloride to form the acryloyl intermediate, which is then reacted with 3-fluoropropylamine to form this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide

      Conditions: Acidic or basic medium, varying temperatures

      Products: Oxidized derivatives of the compound

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Solvent (e.g., ether), low temperature

      Products: Reduced derivatives of the compound

  • Substitution:

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Solvent (e.g., ethanol), varying temperatures

      Products: Substituted derivatives of the compound

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

    Solvents: Acetone, acetonitrile, dichloromethane, ethanol

    Conditions: Reflux, low temperature, acidic or basic medium

Major Products:

  • Oxidized derivatives
  • Reduced derivatives
  • Substituted derivatives

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Studied for its reactivity and potential to form novel compounds.

Biology:

  • Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry:

  • Potential applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide can be compared with other amides that have similar structural features, such as:
    • N-(3-Fluoropropyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide
    • N-(3-Fluoropropyl)-N-[(2-chlorophenyl)methyl]prop-2-enamide

Uniqueness:

  • The presence of the prop-2-ynoxyphenyl group and the fluoropropyl group in this compound gives it unique chemical properties and potential applications compared to other similar compounds.

Properties

IUPAC Name

N-(3-fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-3-12-20-15-9-6-5-8-14(15)13-18(11-7-10-17)16(19)4-2/h1,4-6,8-9H,2,7,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDMICVKRJQEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CCCF)CC1=CC=CC=C1OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.